molecular formula C17H15FO4 B12770177 1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- CAS No. 86617-09-6

1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)-

Cat. No.: B12770177
CAS No.: 86617-09-6
M. Wt: 302.30 g/mol
InChI Key: QUQFGOUEVDXOBK-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- is a complex organic compound characterized by its unique structural features This compound belongs to the class of benzodioxane derivatives, which are known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- typically involves multiple steps:

    Formation of the Benzodioxane Ring: The initial step involves the formation of the benzodioxane ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation and Esterification: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide. The final esterification step involves reacting the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azido derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Azido derivatives.

Scientific Research Applications

1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The benzodioxane ring structure may also contribute to its ability to interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, methyl ester, (E)-
  • 1,3-Benzodioxan-2-carboxylic acid, 6-bromo-4-methyl-4-phenyl-, methyl ester, (E)-

Uniqueness

The presence of the fluorine atom in 1,3-Benzodioxan-2-carboxylic acid, 6-fluoro-4-methyl-4-phenyl-, methyl ester, (E)- distinguishes it from its chloro and bromo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

86617-09-6

Molecular Formula

C17H15FO4

Molecular Weight

302.30 g/mol

IUPAC Name

methyl (2S,4S)-6-fluoro-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylate

InChI

InChI=1S/C17H15FO4/c1-17(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)21-16(22-17)15(19)20-2/h3-10,16H,1-2H3/t16-,17-/m0/s1

InChI Key

QUQFGOUEVDXOBK-IRXDYDNUSA-N

Isomeric SMILES

C[C@@]1(C2=C(C=CC(=C2)F)O[C@@H](O1)C(=O)OC)C3=CC=CC=C3

Canonical SMILES

CC1(C2=C(C=CC(=C2)F)OC(O1)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.